

9-Tricosyne (C₂₃H₄₄): Synthetic Architecture and Structural Activity Relationships

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Compound of Interest

Compound Name: 9-Tricosyne

CAS No.: 39487-08-6

Cat. No.: B1623405

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Technical Whitepaper | Chemical Identity & Application Guide[1]

Executive Summary

9-Tricosyne (C₂₃H₄₄) is a long-chain internal alkyne serving as the critical synthetic precursor to (Z)-9-Tricosene (Muscalure), the primary sex pheromone of the housefly (*Musca domestica*). [1] While often overshadowed by its bioactive alkene derivative, **9-Tricosyne** represents a pivotal scaffold in semiochemical synthesis.[1] Its linear geometry contrasts sharply with the "bent" conformation of the bioactive alkene, making it an excellent model for Structure-Activity Relationship (SAR) studies in receptor binding kinetics.

This guide provides a comprehensive technical analysis of **9-Tricosyne**, focusing on its molecular weight verification, alkylation-based synthesis, and its role in the "Click Chemistry" and hydrogenation workflows essential for agrochemical and pharmaceutical development.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

Molecular Formula & Weight Verification

The molecular formula $C_{23}H_{44}$ distinguishes **9-Tricosyne** from its alkene counterpart ($C_{23}H_{46}$).
[\[1\]](#)

Property	Value	Precision Calculation
IUPAC Name	9-Tricosyne	-
CAS Number	39487-08-6	-
Formula	$C_{23}H_{44}$	$(12.011 \times 23) + (1.008 \times 44)$
Molecular Weight	320.60 g/mol	$276.25 + 44.35 = 320.60$
Bond Type	Internal Alkyne (C≡C)	sp-hybridized carbons at C9, C10
Geometry	Linear (180° bond angle)	Rigid scaffold
Physical State	Colorless Oil	Lipophilic liquid at RT

Structural Isomerism

Unlike the alkene derivative which exhibits cis/trans (Z/E) isomerism, **9-Tricosyne** possesses a cylindrically symmetrical electron cloud around the triple bond, eliminating geometric isomerism. This linearity is the key differentiator in biological receptor assays.

Synthetic Production Protocols

The industrial and laboratory synthesis of **9-Tricosyne** relies on acetylide alkylation. This method allows for the convergent assembly of the C23 chain from smaller, readily available alkyl halides and alkynes.

Convergent Synthesis Strategy (C13 + C10)

The most efficient route couples a C13 terminal alkyne with a C10 alkyl bromide (or vice versa).

Reagents:

- Fragment A: 1-Tridecyne (C13 Alkyne)[\[1\]](#)
- Fragment B: 1-Bromodecane (C10 Bromide)[\[1\]](#)

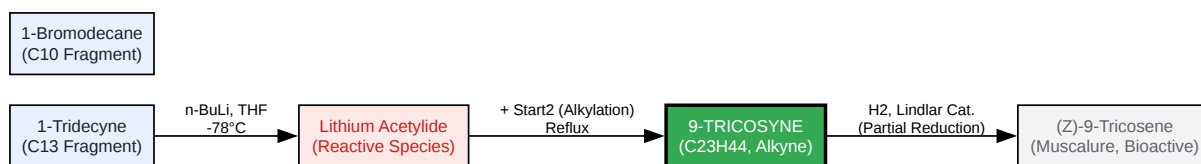
- Base: n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂) in liquid ammonia/THF.[1]

Protocol:

- Deprotonation: 1-Tridecyne is treated with n-BuLi at -78°C in dry THF to generate the Lithium Acetylide species.[1]
- Alkylation: 1-Bromodecane is added dropwise. The reaction is warmed to reflux to overcome the kinetic barrier of displacing the halide.
- Workup: Quench with NH₄Cl, extract with hexane, and purify via vacuum distillation.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of raw materials into **9-Tricosyne** and its subsequent reduction to the bioactive Muscalure.



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Caption: Convergent synthesis of **9-Tricosyne** via acetylide alkylation and subsequent reduction to Muscalure.

Analytical Characterization

For researchers confirming the identity of synthesized **9-Tricosyne**, the following spectral signatures are diagnostic.

Technique	Diagnostic Signal	Structural Insight
IR Spectroscopy	~2200-2260 cm ⁻¹ (Weak)	Internal C≡C stretch.[1] Often very weak due to pseudo-symmetry.
IR Spectroscopy	Absence of 3300 cm ⁻¹	Confirms absence of terminal alkyne (C≡C-H).
¹ H NMR	δ 2.1 - 2.2 ppm (Triplet/Multiplet)	Propargylic protons (-CH ₂ -C≡C-CH ₂ -).
¹ H NMR	Absence of δ 5.3 ppm	Confirms no alkene contamination (no vinylic protons).
¹³ C NMR	δ ~80 ppm	Internal sp-hybridized carbons (C≡C).[1]
Mass Spectrometry	m/z 320 (M ⁺)	Molecular ion peak confirming C ₂₃ H ₄₄ .

Biological Mechanism & Drug Development Relevance[1][3]

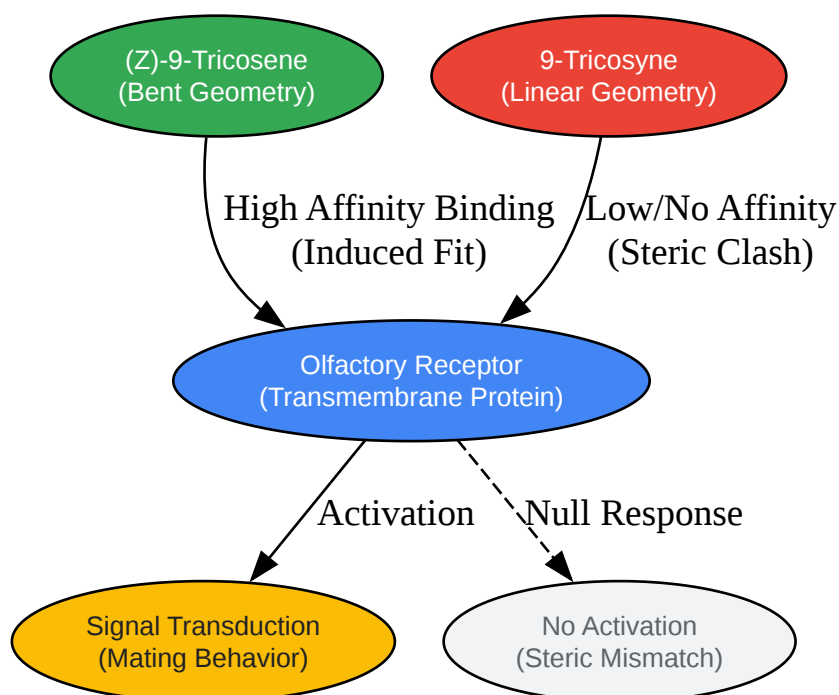
Structure-Activity Relationship (SAR)

In drug development and semiochemical research, **9-Tricosyne** serves as a negative control or a structural probe.[1]

- The Receptor: The housefly olfactory receptor is tuned to the "bent" shape of the cis-alkene ((Z)-9-Tricosene).
- The Probe: **9-Tricosyne** is linear.[1] Its inability to activate the receptor confirms that the biological response is shape-dependent (conformational) rather than purely functional-group dependent.[1]

Signaling Pathway Visualization

The diagram below contrasts the receptor interaction between the active pheromone and the alkyne precursor.



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Caption: Comparative receptor binding kinetics showing the steric mismatch of linear **9-Tricosyne** vs. bent Muscalure.

Safety & Handling

- Hazard Identification: Irritant. Avoid contact with skin and eyes.
- Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. While alkynes are more stable than alkenes regarding oxidation, they should be kept away from strong oxidizing agents.[1]
- Disposal: Dispose of as lipophilic organic waste.

References

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